molecular formula C15H26N4O B5367310 ((1S)-1-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}butyl)amine

((1S)-1-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}butyl)amine

カタログ番号 B5367310
分子量: 278.39 g/mol
InChIキー: GOEYXOHIPZPBPK-ZDUSSCGKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

((1S)-1-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}butyl)amine, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).

作用機序

((1S)-1-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}butyl)amine selectively targets the mutated form of EGFR, which is present in NSCLC patients with T790M mutations. By inhibiting the activity of this mutated protein, this compound prevents cancer cell growth and proliferation. The drug has a higher affinity for the mutated form of EGFR compared to the wild-type form, which reduces the risk of toxicity and side effects.
Biochemical and Physiological Effects:
This compound has been shown to have a high degree of selectivity for the mutated form of EGFR, which reduces the risk of off-target effects. The drug has a long half-life, which allows for once-daily dosing and improves patient compliance. This compound has also been shown to have a favorable safety profile, with minimal side effects reported in clinical trials.

実験室実験の利点と制限

((1S)-1-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}butyl)amine is a highly selective and potent inhibitor of EGFR T790M mutations, which makes it an attractive candidate for preclinical and clinical studies. The drug has been shown to have a favorable safety profile and can be administered orally, which simplifies dosing and reduces the need for invasive procedures. However, the high cost of this compound may limit its availability for some research institutions.

将来の方向性

Several future directions for the use of ((1S)-1-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}butyl)amine in cancer treatment have been proposed. These include investigating the drug's potential use in combination with other targeted therapies, exploring its activity in other cancer types, and developing strategies to overcome resistance to this compound. Additionally, the development of more affordable and accessible versions of this compound may expand its use in cancer research and treatment.
Conclusion:
This compound is a promising third-generation EGFR TKI used in the treatment of NSCLC patients with T790M mutations. The drug has a high degree of selectivity and potency, with a favorable safety profile and long half-life. Future research directions include investigating the drug's potential use in combination with other therapies and exploring its activity in other cancer types. The development of more affordable and accessible versions of this compound may expand its use in cancer research and treatment.

合成法

The synthesis of ((1S)-1-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}butyl)amine involves the reaction of 4-(4-ethyl-1H-pyrazol-5-yl)piperidine with (S)-N-Boc-3-hydroxy-1-aminobutane, followed by deprotection of the Boc group to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of this compound.

科学的研究の応用

((1S)-1-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}butyl)amine has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with EGFR T790M mutations. The drug has shown promising results in inhibiting cancer cell growth and improving patient outcomes. This compound has also been investigated for its potential use in other cancer types, such as breast cancer and head and neck cancer.

特性

IUPAC Name

(2S)-2-amino-1-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O/c1-3-5-13(16)15(20)19-8-6-12(7-9-19)14-11(4-2)10-17-18-14/h10,12-13H,3-9,16H2,1-2H3,(H,17,18)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEYXOHIPZPBPK-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N1CCC(CC1)C2=C(C=NN2)CC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)N1CCC(CC1)C2=C(C=NN2)CC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。